molecular formula C4H8BrI B1596223 1-Bromo-4-iodobutane CAS No. 89044-65-5

1-Bromo-4-iodobutane

Cat. No. B1596223
CAS RN: 89044-65-5
M. Wt: 262.91 g/mol
InChI Key: GFKIYVSAPHPZEJ-UHFFFAOYSA-N
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Description

1-Bromo-4-iodobutane is a chemical compound with the molecular formula C4H8BrI . It has an average mass of 262.915 Da and a monoisotopic mass of 261.885376 Da .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-iodobutane consists of 4 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 iodine atom . Unfortunately, the specific 3D structure or bond angles are not provided in the available sources.

Scientific Research Applications

Spectroscopic Studies

1-Bromo-4-iodobutane has been studied for its spectral properties, specifically in Raman and infrared spectroscopy. The research by Ogawa et al. (1978) explored the vibration spectra of 1-bromo- and 1-iodobutanes in various states like gaseous, liquid, glassy, and crystalline. This study was crucial in understanding the normal vibration frequencies and rotational isomerism of these compounds (Ogawa et al., 1978). Similarly, a study on the conformational isomerism of 1-iodobutane using high-resolution rotational spectroscopy has provided insights into the molecular structure of halogenoalkanes, which could be extrapolated to 1-bromo-4-iodobutane (Arsenault et al., 2017).

Chemical Reactions and Catalysis

Lee and Zaera (2005) explored the thermal chemistry of various C4 hydrocarbons, including 1-bromo- and 1-iodobutanes, on platinum surfaces. This research is significant for understanding the reactions like hydrogenation, dehydrogenation, and isomerization on metal surfaces, which are fundamental in catalytic processes (Lee & Zaera, 2005). Additionally, the electrochemical reduction of 1,4-dihalobutanes, including 1-bromo-4-iodobutane, offers insights into the formation of various hydrocarbons and their derivatives, a key area in organic synthesis and electrochemistry (Pritts & Peters, 1995).

Molecular Structure Analysis

The gas-phase electron diffraction and ab initio molecular orbital calculations have been used to determine the structure and conformational composition of halobutanes, including 1-bromobutane. This type of research provides a deep understanding of the molecular geometry and electronic structure of halogenated butanes, which can be valuable in the field of computational chemistry and material science (Aarset et al., 1995).

Safety And Hazards

When handling 1-Bromo-4-iodobutane, it’s important to avoid breathing in mist, gas, or vapors and to avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of inhalation or contact with skin or eyes, seek immediate medical attention .

properties

IUPAC Name

1-bromo-4-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrI/c5-3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKIYVSAPHPZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337740
Record name 1-Bromo-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-iodobutane

CAS RN

89044-65-5
Record name 1-Bromo-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DK Maity, H Mohan, S Chattopadhyay… - Radiation Physics and …, 1997 - Elsevier
… Abstract--The transient optical absorption bands (2m~x = 310, 350 rim) formed on reaction of OH radicals with 1-bromo-4-iodobutane (pH = 6) are assigned to OH-adduct. In acidic …
Number of citations: 4 www.sciencedirect.com
H Mohan, DK Maity, S Chattopadhyay, JP Mittal - Chemical physics letters, 1999 - Elsevier
… The iodine centered (E N =2.21 eV) intra-molecular radical cation of 1-iodo-4-chlorobutane and 1-bromo-4-iodobutane has a half-life of 34 and 20 μs, respectively, whereas the bromine …
Number of citations: 5 www.sciencedirect.com
ASY Chan, RG Jones - Journal of Vacuum Science & Technology A …, 2001 - pubs.aip.org
… On Al surfaces, dissociative adsorption of 1-bromo-3-iodopropane and 1-bromo-4iodobutane yields propane and butadiene, respectively.In general, thermal dissociation of alkyl …
Number of citations: 8 pubs.aip.org
MJ Begley, L Crombie, D Haigh, RCF Jones… - Journal of the …, 1993 - pubs.rsc.org
… Phenylazetidin-2-one 10 (0.37 g, 2.5 mmol) was allowed to react with 1 -bromo-4-iodobutane for 6 h using Method A. Chromatography on silica gel, and elution with chloroform-hexane (…
Number of citations: 1 pubs.rsc.org
CC Yang, HT Chang, JM Fang - The Journal of Organic Chemistry, 1993 - ACS Publications
Oxidative photocyclizations of appropriate 2-anilino alkenenitriles (6) afforded a series of indole-2-carbonitriles (7) having bromoalkyl substituents at the C-3 positions. Upon treatment …
Number of citations: 60 pubs.acs.org
PH Ferber - 1979 - digital.library.adelaide.edu.au
ACKNOWLEDGEMENTS INTRODUCTION CHAPTER 1. The solvolysis of 3-(cyclohex-1"-eny1oxy) propy1 p-nitrobenzenesulphonate in buffered ethanol and trifluoro ethano 1. …
Number of citations: 2 digital.library.adelaide.edu.au

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